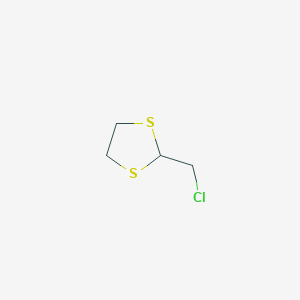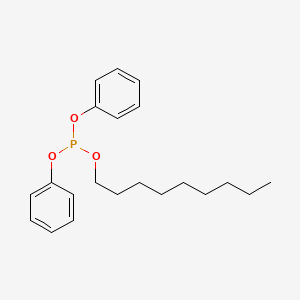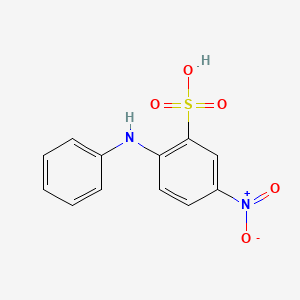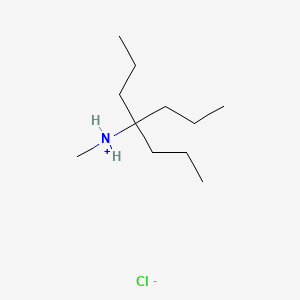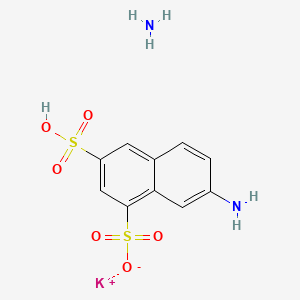
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- is a complex organic compound that belongs to the class of triazino-benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate benzimidazole derivatives and triazine precursors.
Condensation Reactions: Using reagents like aldehydes, ketones, or amines under controlled conditions.
Catalysis: Employing catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple stages.
Continuous Flow Chemistry: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids, bases, metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting key biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one: A closely related compound with similar chemical properties.
2,3-Dihydro-2,2-dimethyl-3-propyl-benzimidazole: Another related compound with variations in the benzimidazole structure.
Uniqueness
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- is unique due to its specific combination of triazino and benzimidazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
87575-63-1 |
|---|---|
Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2,2-dimethyl-3-propyl-1H-[1,3,5]triazino[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C14H18N4O/c1-4-9-17-13(19)18-11-8-6-5-7-10(11)15-12(18)16-14(17,2)3/h5-8H,4,9H2,1-3H3,(H,15,16) |
InChI Key |
NNFJRPYYYYEVJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)N2C3=CC=CC=C3N=C2NC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


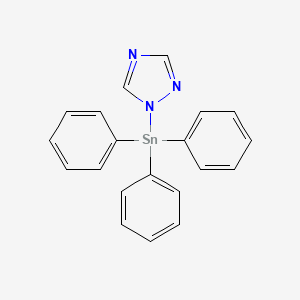

![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
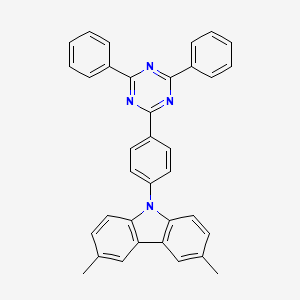
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
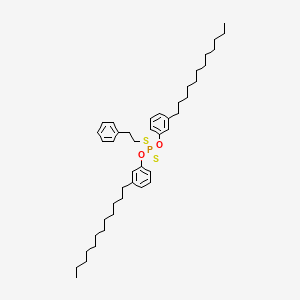

![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)

